molecular formula C15H11ClN2O3 B2399723 (Z)-4-(2-(1H-benzo[d]imidazol-2-yl)-1-hydroxyvinyl)-6-chlorobenzene-1,3-diol CAS No. 573707-73-0

(Z)-4-(2-(1H-benzo[d]imidazol-2-yl)-1-hydroxyvinyl)-6-chlorobenzene-1,3-diol

Cat. No.: B2399723
CAS No.: 573707-73-0
M. Wt: 302.71
InChI Key: ZEXWKVHBKSSOGU-QPEQYQDCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-4-(2-(1H-Benzo[d]imidazol-2-yl)-1-hydroxyvinyl)-6-chlorobenzene-1,3-diol is a synthetic chemical compound of significant interest in medicinal chemistry and biological research. This molecule features a complex structure that incorporates a benzimidazole moiety, a chlorinated benzene-1,3-diol (chlororesorcinol) unit, and a Z-configured hydroxydiene linker. The benzimidazole scaffold is a well-known privileged structure in drug discovery, frequently found in molecules that exhibit a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties . The presence of the chlororesorcinol group further enhances its potential as a key intermediate for the synthesis of more complex heterocyclic systems or for probing biological pathways. The primary research applications and mechanism of action for this specific compound are areas of active investigation. Researchers value this compound for its potential as a core building block in constructing novel molecular architectures, such as fused heterocyclic systems reminiscent of bioactive natural products. Its structural complexity suggests potential for interaction with various cellular targets, including enzymes and receptors. The specific stereochemistry (Z-configuration) is critical for its three-dimensional shape and, consequently, its biological interactions. Further studies are required to fully elucidate its precise mechanism of action and its specific applications in fields like oncology, infectious disease, or chemical biology. This product is provided for research purposes within laboratory settings. It is strictly labeled as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, referencing the provided Safety Data Sheet (SDS) for detailed handling and disposal information.

Properties

IUPAC Name

4-[(Z)-2-(1H-benzimidazol-2-yl)-1-hydroxyethenyl]-6-chlorobenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O3/c16-9-5-8(12(19)6-14(9)21)13(20)7-15-17-10-3-1-2-4-11(10)18-15/h1-7,19-21H,(H,17,18)/b13-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXWKVHBKSSOGU-QPEQYQDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C=C(C3=CC(=C(C=C3O)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C=C(/C3=CC(=C(C=C3O)O)Cl)\O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(2-(1H-benzo[d]imidazol-2-yl)-1-hydroxyvinyl)-6-chlorobenzene-1,3-diol typically involves multi-step organic reactions. The initial step often includes the formation of the benzimidazole core, which can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(2-(1H-benzo[d]imidazol-2-yl)-1-hydroxyvinyl)-6-chlorobenzene-1,3-diol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products

Major products formed from these reactions include oxidized derivatives, reduced benzimidazole compounds, and substituted chlorobenzene derivatives .

Scientific Research Applications

Chemistry

In the field of chemistry, (Z)-4-(2-(1H-benzo[d]imidazol-2-yl)-1-hydroxyvinyl)-6-chlorobenzene-1,3-diol serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new synthetic methodologies and reaction mechanisms. For example, it can undergo oxidation to form carbonyl compounds or nucleophilic substitution to introduce various functional groups.

Biology

The compound is being investigated for its potential bioactivity. Derivatives of benzimidazole are known for exhibiting antimicrobial, antiviral, and anticancer activities. Research has indicated that compounds with similar structures can effectively inhibit the growth of various pathogens and cancer cells. For instance, studies have demonstrated that certain benzimidazole derivatives possess significant antitubercular activity against Mycobacterium tuberculosis .

Medicine

In medicinal chemistry, this compound is explored for therapeutic applications targeting diseases such as cancer and infections. Its structural characteristics make it a candidate for drug development. Case studies have shown that similar compounds can modulate enzyme activity and interact with specific molecular targets, enhancing their therapeutic potential .

Industrial Applications

In industrial settings, this compound is utilized in developing advanced materials such as polymers and coatings due to its chemical stability and functional versatility. Its ability to undergo various chemical reactions makes it suitable for creating materials with specific properties tailored to industry needs .

Data Table: Applications Overview

Application Area Description Examples/Case Studies
ChemistryBuilding block for complex moleculesSynthesis of new derivatives through oxidation and substitution reactions
BiologyAntimicrobial and anticancer activitiesEffective against Mycobacterium tuberculosis; derivatives show significant bioactivity
MedicineDrug development candidatePotential therapeutic applications targeting infections and cancers
IndustryDevelopment of advanced materialsUsed in polymers and coatings due to stability

Mechanism of Action

The mechanism of action of (Z)-4-(2-(1H-benzo[d]imidazol-2-yl)-1-hydroxyvinyl)-6-chlorobenzene-1,3-diol involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, modulating their activity. The hydroxyvinyl group may participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural differences between the target compound and related benzimidazole derivatives:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features
(Z)-4-(2-(1H-Benzo[d]imidazol-2-yl)-1-hydroxyvinyl)-6-chlorobenzene-1,3-diol (Target) C₁₅H₁₀ClN₂O₃ Chloro, diol, Z-hydroxyvinyl 310.71 Polar hydroxyl groups, rigid Z-configuration vinyl linker
(Z)-2-((4-((2-((1H-Benzo[d]imidazol-2-yl)thio)-1-(2-methyl-4-nitrophenyl)ethylidene)amino)... [1] C₂₆H₂₀N₆O₅S Nitro, thioether, methyl 528.49 Electron-withdrawing nitro groups, sulfur linker enhancing lipophilicity
2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole [3] C₁₄H₁₂FN₂ Fluoro, methyl 242.26 Fluorine-enhanced metabolic stability, reduced steric bulk
4-[3-(1H-Benzo[d]imidazol-2-yl)-1H-indazol-6-yl]-3-ethylphenol [4] C₂₂H₁₈N₄O Ethyl, indazol 354.41 Extended aromatic system (indazol), ethyl group for hydrophobic interactions

Key Observations :

  • Linker Diversity: The hydroxyvinyl group in the target contrasts with the thioether in [1] and the indazol-ethylphenol in [4], affecting conformational flexibility and hydrogen-bonding capacity.
  • Polarity: The diol and hydroxyvinyl groups in the target likely enhance aqueous solubility compared to the lipophilic thioether (Compound [1]) and ethylphenol (Compound [4]).
Physicochemical Properties
  • Purification: Compound [3] uses dichloromethane/diethyl ether/methanol (70:29:1) for column chromatography, indicating moderate polarity, whereas the target’s diol and hydroxyl groups may necessitate more polar solvent systems.
  • Spectral Data :
    • Compound [1] exhibits distinct ¹H NMR shifts at δ 141.2–37.3 ppm and a high-resolution mass spectrometry (HRMS) peak at m/z 528.4824 . These data highlight the influence of nitro and thioether groups on spectral profiles.
    • The target’s hydroxyvinyl and diol groups would likely produce downfield shifts for hydroxyl protons (δ 5–10 ppm) and characteristic vinyl proton splitting.

Biological Activity

(Z)-4-(2-(1H-benzo[d]imidazol-2-yl)-1-hydroxyvinyl)-6-chlorobenzene-1,3-diol is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound features a benzimidazole moiety, which is known for its diverse pharmacological properties. The structure can be represented as follows:

 Z 4 2 1H benzo d imidazol 2 yl 1 hydroxyvinyl 6 chlorobenzene 1 3 diol\text{ Z 4 2 1H benzo d imidazol 2 yl 1 hydroxyvinyl 6 chlorobenzene 1 3 diol}

Antimicrobial Activity

Research indicates that compounds with benzimidazole structures exhibit notable antimicrobial properties. For instance, derivatives of 2-mercaptobenzimidazole have shown significant activity against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 1.27 µM to 2.65 µM against Gram-positive and Gram-negative bacteria . The presence of hydroxyl and halogen substituents in the structure enhances these effects.

CompoundMIC (µM)Target Organism
N11.27Staphylococcus aureus
N81.43Escherichia coli
N222.60Klebsiella pneumoniae
N232.65Acinetobacter baumannii

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Studies have demonstrated that compounds with similar structures exhibit IC50 values significantly lower than standard chemotherapeutic agents like 5-Fluorouracil. For example, certain benzimidazole derivatives have shown IC50 values around 5 µM against colorectal carcinoma cell lines (HCT116) .

CompoundIC50 (µM)Cancer Cell Line
N95.85HCT116
N184.53HCT116
5-FU9.99HCT116

The biological activity of benzimidazole derivatives is often attributed to their ability to inhibit key enzymes involved in cellular processes, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis . Additionally, their interaction with cellular membranes allows for effective permeation and action within target cells.

Case Studies

A series of studies have explored the synthesis and evaluation of benzimidazole derivatives:

  • Antimicrobial Screening : A study synthesized various benzimidazole derivatives and tested them against multiple bacterial strains using tube dilution techniques, revealing promising antimicrobial activity .
  • Anticancer Evaluation : Another investigation focused on the anticancer properties of substituted benzimidazoles, demonstrating significant cytotoxic effects on cancer cell lines through SRB assays .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (Z)-4-(2-(1H-benzo[d]imidazol-2-yl)-1-hydroxyvinyl)-6-chlorobenzene-1,3-diol?

  • Methodological Answer : Synthesis typically involves condensation reactions between benzimidazole precursors and chlorinated phenolic derivatives. For example, a multi-step procedure includes:

  • Step 1 : Reacting 1H-benzimidazole-2-carbaldehyde with a hydroxyvinyl chloride intermediate under basic conditions (e.g., KOH/ethanol) to form the Z-isomer via stereoselective control .
  • Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the target compound.
  • Step 3 : Structural confirmation using NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How is the stereochemical configuration (Z vs. E) of the hydroxyvinyl group confirmed experimentally?

  • Methodological Answer :

  • NMR Analysis : NOESY or ROESY spectra can identify spatial proximity between the hydroxyvinyl proton and the benzimidazole ring protons, confirming the Z-configuration .
  • X-ray Crystallography : Single-crystal diffraction data (as demonstrated for structurally similar compounds in ) provides definitive stereochemical assignment .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for benzimidazole-based compounds?

  • Methodological Answer : Contradictions often arise from assay variability or impurities. Key strategies include:

  • Standardized Assays : Replicate activity tests under controlled conditions (e.g., using P. aeruginosa MH602 reporter strain with GFP quantification for quorum sensing inhibition) .
  • Purity Validation : Ensure >95% purity via HPLC and elemental analysis before biological testing .
  • Meta-Analysis : Cross-reference data from structurally analogous compounds (e.g., 6p in ) to identify trends in substituent effects .

Q. How can molecular docking guide the design of analogs with enhanced antimicrobial activity?

  • Methodological Answer :

  • Target Selection : Identify relevant bacterial targets (e.g., LasR in P. aeruginosa) based on prior studies .
  • Docking Workflow :
  • Prepare ligand and receptor structures (e.g., Schrödinger Suite for protein preparation).
  • Perform rigid/flexible docking (Glide SP/XP mode) to evaluate binding interactions.
  • Prioritize analogs with improved hydrogen bonding (e.g., with Ser129 or Trp60 in LasR) and hydrophobic contacts .
  • Validation : Correlate docking scores (e.g., Glide score ≤ -7.5 kcal/mol) with in vitro IC₅₀ values .

Q. What structural modifications optimize pharmacokinetic properties while retaining antimicrobial efficacy?

  • Methodological Answer :

  • Substituent Effects :
Substituent PositionModificationImpact
Benzimidazole C2Chlorophenyl↑ Lipophilicity, ↑ Membrane Permeability
HydroxyvinylMethylation↓ Metabolic Degradation
Phenolic -OHAcetylation↑ Plasma Stability
  • In Silico ADMET Prediction : Use tools like SwissADME to assess bioavailability, CYP450 interactions, and LogP .

Q. How do solvent and catalyst choices influence yield in large-scale synthesis?

  • Methodological Answer :

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis ion-exchange chromatography for purification .
  • Catalyst Screening : ZnCl₂ or FeCl₃ (5 mol%) in ethanol improves cyclization efficiency during benzimidazole formation (yield: 72–85%) .

Data Contradiction Analysis

Q. Why do some studies report high in vitro activity but low in vivo efficacy for benzimidazole derivatives?

  • Methodological Answer :

  • Bioavailability Limits : Poor solubility (LogP >5) or rapid hepatic metabolism may reduce in vivo exposure.
  • Mitigation Strategies :
  • Formulate as nanoparticles (e.g., PLGA encapsulation) to enhance solubility .
  • Introduce prodrug moieties (e.g., phosphate esters) for sustained release .

Experimental Design Considerations

Q. What controls are critical when assessing cytotoxicity of benzimidazole derivatives?

  • Methodological Answer :

  • Cell Line Selection : Use relevant cell lines (e.g., HEK293 for normal cells) and pathogen-specific assays (e.g., P. aeruginosa biofilms).
  • Dose Range : Test concentrations spanning IC₅₀ values (e.g., 25–250 µM) with vehicle controls (DMSO ≤0.1%) .
  • Endpoint Assays : Combine MTT for viability and LDH release for membrane integrity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.